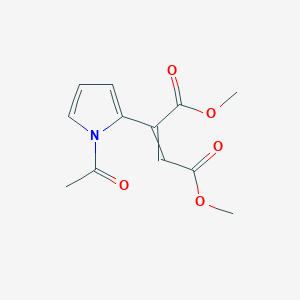
Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with an acetyl group and a dimethyl butenedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate can be achieved through various synthetic routes. One common method involves the reaction of 1-acetyl-2-pyrrole with dimethyl butenedioate under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1H-pyrrol-2-yl)but-2-enedioate: Lacks the acetyl group, which may affect its biological activity.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness
Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66079-76-3 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
dimethyl 2-(1-acetylpyrrol-2-yl)but-2-enedioate |
InChI |
InChI=1S/C12H13NO5/c1-8(14)13-6-4-5-10(13)9(12(16)18-3)7-11(15)17-2/h4-7H,1-3H3 |
InChI Key |
WGBMRKDQYOVOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC=C1C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















